![molecular formula C13H25BO2 B13600668 2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13600668.png)
2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring. The presence of the boron atom imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of an appropriate alkene with a boron-containing reagent. One common method involves the hydroboration of 3-ethylpent-1-ene with a borane reagent, followed by oxidation to form the desired dioxaborolane compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The boron atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a wide range of boron-containing compounds with different functional groups.
科学的研究の応用
2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: In biological research, the compound is used to study boron-containing biomolecules and their interactions with biological systems.
Industry: In industrial applications, the compound is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced properties.
作用機序
The mechanism by which 2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating chemical reactions and enhancing the reactivity of the compound. The specific pathways involved depend on the nature of the reaction and the molecular targets present.
類似化合物との比較
Similar Compounds
- 2-[(1E)-3-methylbut-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[(1E)-3-propylhex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[(1E)-3-isopropylhept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The uniqueness of 2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific structure and the presence of the ethylpent-1-en-1-yl group. This structural feature imparts distinct reactivity and properties to the compound, making it valuable in applications where other similar compounds may not be as effective.
特性
分子式 |
C13H25BO2 |
|---|---|
分子量 |
224.15 g/mol |
IUPAC名 |
2-[(E)-3-ethylpent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO2/c1-7-11(8-2)9-10-14-15-12(3,4)13(5,6)16-14/h9-11H,7-8H2,1-6H3/b10-9+ |
InChIキー |
DFGRRPBVSHPHHC-MDZDMXLPSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(CC)CC |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


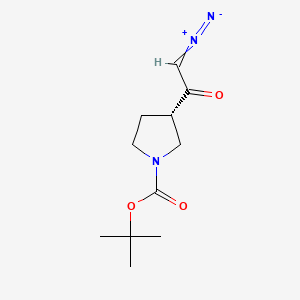
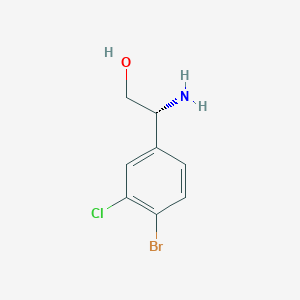

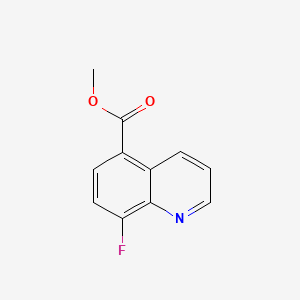
amine](/img/structure/B13600620.png)
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
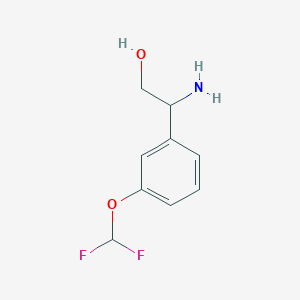
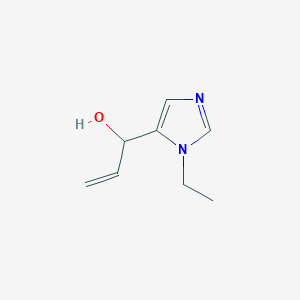
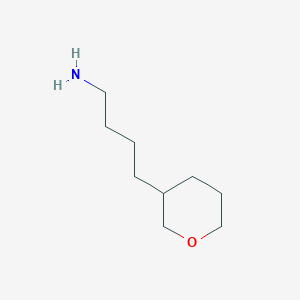
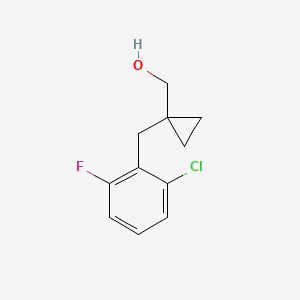
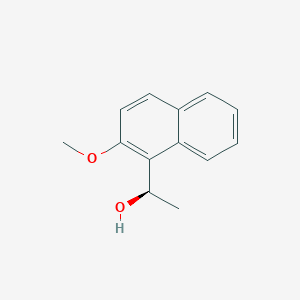
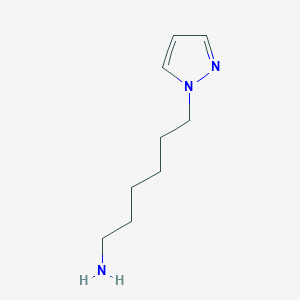
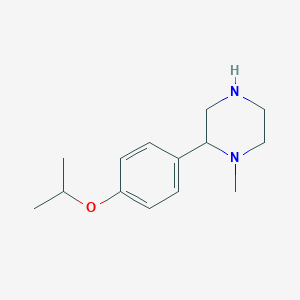
![rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13600663.png)
